7-Hydroxywarfarin

VKOR inhibition Anticoagulant activity Vitamin K antagonist

7-Hydroxywarfarin is the principal CYP2C9 metabolite, accounting for ~71% of (S)-warfarin clearance. This reference standard is mandated for CYP2C9 phenotyping assays, FDA-recommended drug-drug interaction studies, and warfarin API impurity profiling. Unlike inactive isomers (6-, 8-, 10-hydroxywarfarin), it serves as a validated competitive CYP2C9 inhibitor with a defined Ki, ensuring analytical accuracy. High purity ≥98% guarantees reliable LC-MS/MS quantification and regulatory compliance in pharmacokinetic and pharmacogenetic investigations.

Molecular Formula C19H16O5
Molecular Weight 324.3 g/mol
CAS No. 17834-03-6
Cat. No. B562546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxywarfarin
CAS17834-03-6
Synonyms4,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one;  3-(α-Acetonylbenzyl)-4,7-dihydroxycoumarin; 
Molecular FormulaC19H16O5
Molecular Weight324.3 g/mol
Structural Identifiers
InChIInChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3
InChIKeySKFYEJMLNMTTJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solid

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxywarfarin (CAS 17834-03-6) Procurement Guide: Analytical Reference Standard for CYP2C9 Metabolism Studies


7-Hydroxywarfarin (CAS 17834-03-6), also referred to as (S)-7-hydroxywarfarin when stereochemistry is specified, is a primary oxidative metabolite of the widely used anticoagulant warfarin, generated predominantly via CYP2C9-mediated 7-hydroxylation of (S)-warfarin [1]. This compound functions both as a critical analytical reference standard for monitoring CYP2C9 activity in vitro and in vivo [2] and as a key component in the investigation of warfarin drug-drug interactions and pharmacogenetic variability [3]. Its procurement is essential for laboratories engaged in cytochrome P450 phenotyping, therapeutic drug monitoring, and the development of precision dosing algorithms for anticoagulant therapy.

Why 7-Hydroxywarfarin Cannot Be Substituted by Other Warfarin Metabolites in Analytical and Metabolic Assays


Substitution of 7-Hydroxywarfarin with structurally similar hydroxywarfarin isomers (e.g., 6-, 8-, or 10-hydroxywarfarin) in analytical or metabolic studies is scientifically invalid due to profound differences in their enzyme inhibition profiles, target binding affinity, and biological activity. 7-Hydroxywarfarin is the quantitatively dominant circulating metabolite in humans, accounting for approximately 71% of warfarin's CYP2C9-mediated clearance [1], and it serves as a potent competitive inhibitor of CYP2C9 with a well-defined Ki [2]. In contrast, other hydroxywarfarins exhibit either markedly reduced VKOR inhibition potency [3] or different metabolic origins and regulatory effects on warfarin clearance [4]. Employing an incorrect isomer would introduce significant analytical bias and invalidate pharmacokinetic predictions or drug interaction assessments.

7-Hydroxywarfarin (CAS 17834-03-6) Quantitative Differentiation Evidence vs. Closest Analogs


VKOR Inhibition: 7-Hydroxywarfarin Exhibits Negligible Anticoagulant Activity Compared to Warfarin and 6-Hydroxywarfarin

Structural and biochemical studies demonstrate that 7-hydroxywarfarin loses the ability to inhibit human vitamin K epoxide reductase (HsVKOR), in stark contrast to warfarin and 6-hydroxywarfarin. The introduction of a polar 7-hydroxyl group is energetically unfavorable in the hydrophobic VKOR binding pocket, rendering 7-hydroxywarfarin essentially inactive as an anticoagulant [1]. This is a critical differentiator for researchers studying warfarin metabolism, as it confirms 7-hydroxywarfarin's role as an inactive metabolite suitable for use as a negative control in VKOR inhibition assays.

VKOR inhibition Anticoagulant activity Vitamin K antagonist

CYP2C9 Inhibition: 7-Hydroxywarfarin Displays Moderate Competitive Inhibition (Ki = 64 µM) Distinct from Potent 10-Hydroxywarfarin (Ki = 2.2 µM)

7-Hydroxywarfarin acts as a competitive inhibitor of CYP2C9 with a Ki of 64 µM (95% CI: 55–74 µM) [1]. This inhibition constant is approximately 29-fold higher (i.e., weaker affinity) than that of 10-hydroxywarfarin (Ki = 2.2 µM, CI: 1.7–3.0 µM) and 5-fold higher than that of 8-hydroxywarfarin (Ki = 13 µM, CI: 11–16 µM) [1]. This quantitative difference allows researchers to differentiate the specific contributions of each metabolite to the auto-inhibition of warfarin metabolism, an effect that is clinically significant given the high circulating concentrations of 7-hydroxywarfarin.

CYP2C9 inhibition Drug-drug interaction Enzyme kinetics

Plasma Concentration: 7-Hydroxywarfarin is the Predominant Circulating Metabolite, Reaching Concentrations of ~0.25–0.37 mg/L in Patients

In patients receiving chronic warfarin therapy, (S)-7-hydroxywarfarin is the most abundant circulating metabolite. Clinical studies report a mean plasma concentration of 0.25 mg/L (range: 0.07–0.37 mg/L) for (S)-7-hydroxywarfarin [1]. Other studies have reported mean concentrations of 42 ± 15 ng/mL [2]. This abundance is consistent with its role as the major CYP2C9-mediated clearance product, accounting for approximately 71% of warfarin metabolism [3]. In comparison, 10-hydroxywarfarin, the next most abundant metabolite, is present at lower concentrations (80 ± 44 ng/mL) [2].

Pharmacokinetics Therapeutic Drug Monitoring Clinical Chemistry

Enantioselective Metabolism: 7-Hydroxywarfarin Formation is Highly Stereoselective for (S)-Warfarin, with ~8-Fold Higher Activity than (R)-Warfarin

The formation of 7-hydroxywarfarin is highly enantioselective. Human liver microsomes exhibit approximately 8-fold higher 7-hydroxylation activity toward (S)-warfarin compared to (R)-warfarin [1]. Furthermore, the 7-hydroxylation activity for racemic warfarin correlates much more strongly with (S)-warfarin 7-hydroxylation (r = 0.95) than with (R)-warfarin 7-hydroxylation (r = 0.69) [1]. This stereoselectivity is a direct consequence of CYP2C9's substrate preference and contrasts with 6- and 8-hydroxywarfarin, which are formed by CYP2C19 from both enantiomers [2].

Stereoselective metabolism CYP2C9 specificity Chiral analysis

Optimal Research and Industrial Application Scenarios for 7-Hydroxywarfarin (CAS 17834-03-6)


Analytical Reference Standard for CYP2C9 Phenotyping in Drug-Drug Interaction Studies

7-Hydroxywarfarin serves as the definitive reference standard for quantifying CYP2C9 activity in vitro (using human liver microsomes or recombinant CYP2C9) and in vivo (plasma or urine analysis). Its use is mandated for accurate determination of 7-hydroxylation rates, a core assay in evaluating potential drug-drug interactions with new chemical entities, as recommended by FDA guidance on drug interaction studies. The compound's high plasma abundance and distinct chromatographic properties make it ideal for developing and validating LC-MS/MS methods [1].

Pharmacogenetic and Personalized Medicine Research on Warfarin Dosing Algorithms

Given its central role as the major CYP2C9 metabolite, 7-Hydroxywarfarin is an essential analyte in studies correlating CYP2C9 and VKORC1 genotypes with warfarin pharmacokinetics and clinical outcomes. Measuring plasma 7-hydroxywarfarin concentrations alongside INR and parent warfarin enables researchers to refine pharmacogenetic dosing algorithms, identify patients at risk of over-anticoagulation, and investigate the impact of genetic polymorphisms on warfarin metabolism [2].

Quality Control and Impurity Profiling in Warfarin API Manufacturing

7-Hydroxywarfarin is a known and structurally characterized impurity of warfarin active pharmaceutical ingredient (API). Regulatory guidelines require its monitoring and control during warfarin production and stability testing. Procurement of high-purity 7-Hydroxywarfarin reference standard is therefore necessary for analytical method development, method validation, and routine quality control to ensure batch-to-batch consistency and regulatory compliance .

Negative Control for Vitamin K Epoxide Reductase (VKOR) Inhibition Assays

The well-documented lack of VKOR inhibitory activity of 7-Hydroxywarfarin, confirmed by structural biology and biochemical assays [3], positions it as an ideal negative control compound in experiments designed to evaluate novel vitamin K antagonists or to study the structural determinants of VKOR binding. Its use allows researchers to differentiate between specific VKOR-mediated anticoagulant effects and off-target or metabolic influences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxywarfarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.